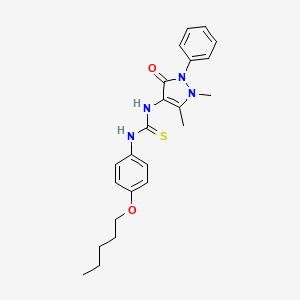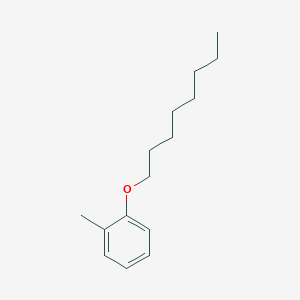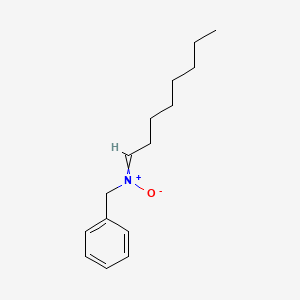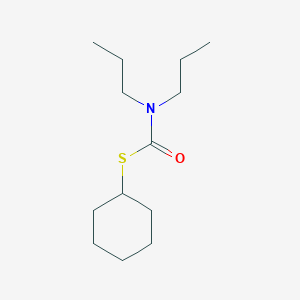![molecular formula C24H40N2O3Si2 B14465325 Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis- CAS No. 72066-90-1](/img/structure/B14465325.png)
Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3,3’-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis- is a complex organic compound that features a unique structure combining benzenamine and disiloxane units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3,3’-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis- typically involves the reaction of benzenamine derivatives with disiloxane compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. This includes maintaining precise temperature and pressure conditions, as well as using advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3,3’-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenamine oxides, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted benzenamine compounds.
Scientific Research Applications
Benzenamine, 3,3’-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological targets.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Benzenamine, 3,3’-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis- exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3,3’-sulfonylbis-: This compound features a sulfonyl group instead of the disiloxane unit, leading to different chemical properties and applications.
Benzenamine, 3-(trifluoromethyl)-: This compound includes a trifluoromethyl group, which imparts unique reactivity and stability characteristics.
Benzenamine, N,N,3,5-tetramethyl-:
Uniqueness
Benzenamine, 3,3’-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis- is unique due to its combination of benzenamine and disiloxane units, which provides a distinct set of chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
72066-90-1 |
|---|---|
Molecular Formula |
C24H40N2O3Si2 |
Molecular Weight |
460.8 g/mol |
IUPAC Name |
3-[4-[[4-(3-aminophenoxy)butyl-dimethylsilyl]oxy-dimethylsilyl]butoxy]aniline |
InChI |
InChI=1S/C24H40N2O3Si2/c1-30(2,17-7-5-15-27-23-13-9-11-21(25)19-23)29-31(3,4)18-8-6-16-28-24-14-10-12-22(26)20-24/h9-14,19-20H,5-8,15-18,25-26H2,1-4H3 |
InChI Key |
AVGAAWRHKCIRDE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCCOC1=CC=CC(=C1)N)O[Si](C)(C)CCCCOC2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


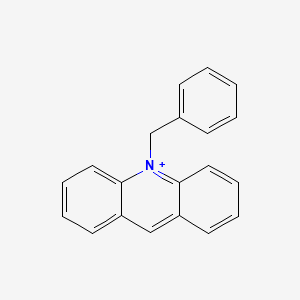
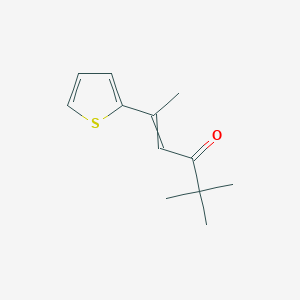
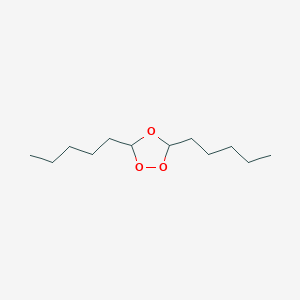
![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)
![Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B14465284.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)
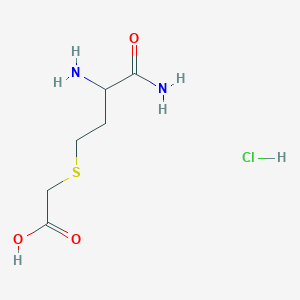
![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)

